3-(Hydroxymethyl)hexanoic acid

Pharmaceutical Analysis Impurity Profiling Reference Standards

3-(Hydroxymethyl)hexanoic acid is a branched-chain medium-chain fatty acid (MCFA) with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol. It features a hexanoic acid backbone with a hydroxymethyl (-CH2OH) substituent at the third carbon.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 81381-87-5
Cat. No. B14803585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)hexanoic acid
CAS81381-87-5
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)CO
InChIInChI=1S/C7H14O3/c1-2-3-6(5-8)4-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)
InChIKeyRCEHLBBNNJCSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)hexanoic Acid (CAS 81381-87-5): Chemical Identity and Procurement Baseline


3-(Hydroxymethyl)hexanoic acid is a branched-chain medium-chain fatty acid (MCFA) with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol [1]. It features a hexanoic acid backbone with a hydroxymethyl (-CH2OH) substituent at the third carbon. The compound is also known by the synonym 3-propyl-γ-hydroxybutyric acid, classifying it as a structural analog of gamma-hydroxybutyric acid (GHB) [2]. It is primarily encountered as a key intermediate and a process-related impurity (Brivaracetam Impurity 57, 54, 100) in the synthesis of the antiepileptic drug Brivaracetam [3]. The UNII for this substance is YQ74N88TMH [2].

Why Generic Substitution is Not Viable for 3-(Hydroxymethyl)hexanoic Acid (CAS 81381-87-5)


The utility of 3-(hydroxymethyl)hexanoic acid is highly context-dependent. For its primary application as a reference standard for Brivaracetam impurity profiling, substitution with a generic branched-chain fatty acid or a simple analog is fundamentally invalid. Its specific chromatographic retention time and mass spectral fragmentation pattern, which define its identity in validated HPLC methods for Brivaracetam and its related substances, are unique [1]. For synthetic chemistry applications, the racemic mixture (CAS 81381-87-5) and the chiral (R)-enantiomer (CAS 2096999-79-8) are not interchangeable; the (R)-form is the specific intermediate in the biocatalytic route to Brivaracetam [2]. The distinct spatial arrangement and dual functionality (a carboxylic acid and a primary alcohol) confer specific reactivity for constructing the γ-butyrolactone ring of the target molecule, a role that cannot be fulfilled by simple linear MCFAs like hexanoic acid.

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)hexanoic Acid


Defined Role as a Brivaracetam Process Impurity vs. Unspecified Analogs

This compound is a named, characterized, and quantified process-related impurity in the synthesis of the antiepileptic drug Brivaracetam. As Brivaracetam Impurity 57, it is monitored in Active Pharmaceutical Ingredient (API) batches to ensure levels are below the ICH Q3A threshold, typically less than 0.10% for unspecified impurities [1]. A generic branched-chain fatty acid or an uncharacterized analog cannot serve this role, as validated HPLC methods require a specific reference standard for accurate identification and quantification [2].

Pharmaceutical Analysis Impurity Profiling Reference Standards

Stereochemical Purity: Racemate (CAS 81381-87-5) vs. Chiral (R)-Enantiomer (CAS 2096999-79-8)

The target compound (CAS 81381-87-5) is a racemic mixture with 0 of 1 defined stereocenters . In contrast, its (R)-enantiomer (CAS 2096999-79-8) is the direct intermediate in the biocatalytic route to Brivaracetam, specifically undergoing cyclization to form (R)-4-propyldihydrofuran-2(3H)-one [1]. The racemate cannot be directly substituted for the chiral intermediate in this enantioselective synthesis, as it would lead to the generation of the undesired (S)-enantiomer of the downstream γ-butyrolactone, compromising the final drug's stereochemical purity.

Chiral Synthesis Catalysis Brivaracetam Intermediates

Lipophilicity Comparison: 3-(Hydroxymethyl)hexanoic Acid vs. Hexanoic Acid

The introduction of the hydroxymethyl group significantly alters the lipophilicity of the fatty acid scaffold. 3-(Hydroxymethyl)hexanoic acid has a computed XLogP3-AA value of 0.7 [1], while the parent compound, hexanoic acid, has a computed XLogP3 value of 1.9 [2]. This difference of -1.2 log units indicates the target compound is approximately 15 times less lipophilic, which profoundly impacts its partitioning behavior in both chromatographic separations and biological milieus.

ADME Properties LogP Physicochemical Differentiation

Validated Application Scenarios for Procuring 3-(Hydroxymethyl)hexanoic Acid (CAS 81381-87-5)


Certified Reference Standard for Brivaracetam Impurity Profiling (QC/R&D)

Laboratories performing stability-indicating HPLC assays for Brivaracetam API or finished dosage forms require a highly characterized reference standard of Brivaracetam Impurity 57 to identify and quantify this process-related impurity. The validated methods rely on the compound's specific chromatographic behavior, and its use is mandatory for compliance with ICH Q3A guidelines, where unspecified impurities must be controlled below the 0.10% threshold [1]. A generic MCFA standard would be unfit for this purpose, as it would not co-elute or share the same spectral properties.

Substrate for Investigating GHB Analog Structure-Activity Relationships (Neuroscience)

Given its synonym as 3-propyl-γ-hydroxybutyric acid, this compound serves as a valuable tool compound for academic labs studying the pharmacology of the GHB receptor. As a 3-substituted GHB analog, it can be used in radioligand binding assays to probe the binding site's tolerance for alkyl chain elongation at the 3-position, particularly when compared to GHB or 3-methyl-GHB [2]. Its distinct LogP (0.7) compared to GHB (-0.5) allows for the study of how lipophilicity affects receptor affinity and CNS penetration in vitro.

Racemic Building Block for Method Development in Chiral Separations

The 50:50 racemic mixture represents an ideal test probe for developing and validating new chiral HPLC or SFC methods. Since the (R)-enantiomer is the critical intermediate in Brivaracetam synthesis, a robust method for separating the enantiomers is essential for in-process control [3]. The racemate (CAS 81381-87-5) is the preferred reference material for method development because it guarantees the presence of both enantiomers, providing a clear challenge for evaluating chiral column selectivity and resolution (Rs).

Quote Request

Request a Quote for 3-(Hydroxymethyl)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.